molecular formula C40H40O12 B602802 Boehmenan CAS No. 57296-22-7

Boehmenan

Cat. No.: B602802
CAS No.: 57296-22-7
M. Wt: 712.7 g/mol
InChI Key:
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Biochemical Analysis

Biochemical Properties

Boehmenan plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biomimetic oxidative coupling of the ferulic acid methyl ester in the presence of silver oxide is a crucial step in the synthesis sequence of this compound, generating the dihydrobenzofuran skeleton .

Cellular Effects

It has been reported that this compound inhibits PTP1B activity in a competitive manner , which suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The kinetic analysis indicated that this compound inhibits PTP1B activity in a competitive manner .

Metabolic Pathways

This compound is involved in the Shikimate biosynthetic pathway . It interacts with various enzymes and cofactors, which could also include any effects on metabolic flux or metabolite levels.

Properties

IUPAC Name

3-[2-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxymethyl]-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40O12/c1-46-33-19-24(7-12-30(33)41)9-15-37(44)50-17-5-6-26-18-28-29(23-51-38(45)16-10-25-8-13-31(42)34(20-25)47-2)39(52-40(28)36(21-26)49-4)27-11-14-32(43)35(22-27)48-3/h7-16,18-22,29,39,41-43H,5-6,17,23H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFZHMPISOASDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)CCCOC(=O)C=CC5=CC(=C(C=C5)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20702094
Record name 3-[2-(4-Hydroxy-3-methoxyphenyl)-3-({[3-(4-hydroxy-3-methoxyphenyl)acryloyl]oxy}methyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57296-22-7
Record name 3-[2-(4-Hydroxy-3-methoxyphenyl)-3-({[3-(4-hydroxy-3-methoxyphenyl)acryloyl]oxy}methyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Boehmenan and where is it found?

A1: this compound is a naturally occurring lignan primarily found in various plant species, including Clematis armandii, Durio affinis, Durio carinatus, Durio oxleyanus, Helicteres hirsuta, Sambucus adnata, and Hibiscus ficulneus, among others. [, , , , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C30H32O8 and a molecular weight of 520.57 g/mol. []

Q3: What are the key structural features of this compound?

A3: this compound features a central tetrahydrofuran ring system with two feruloyl moieties attached at the C-9 and C-9' positions. []

Q4: What is known about the absolute configuration of this compound?

A4: Studies utilizing circular dichroism (CD) measurements have established the absolute configuration of this compound as 7S', 8R'. []

Q5: How does this compound interact with biological systems at the cellular level?

A5: this compound has been shown to inhibit the growth of human epidermoid carcinoma A431 cells by interfering with the epidermal growth factor receptor (EGFR) signaling pathway. It attenuates the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and p70 ribosomal protein S6 kinase (p70S6)/S6, key components of this pathway. []

Q6: What are the downstream effects of this compound's interaction with the EGFR signaling pathway?

A6: this compound's disruption of the EGFR pathway leads to cell cycle arrest at the G2/M phase and influences proteins involved in mitochondrial apoptosis. Specifically, it upregulates p21, cleaved caspase-3, and cleaved poly (ADP-ribose) polymerase protein levels while downregulating Bcl-2 and pro-caspase-9 levels. []

Q7: Does this compound induce oxidative stress in cells?

A7: Yes, this compound has been observed to significantly increase intracellular reactive oxygen species (ROS) production and induce mitochondrial membrane potential (ΔΨm) depolarization in a concentration-dependent manner. []

Q8: Has this compound demonstrated any inhibitory activity against specific enzymes?

A8: this compound has shown inhibitory activity against protein-tyrosine phosphatase 1B (PTP1B) with an IC50 value of 43.5 µM. Kinetic analysis suggests that this inhibition is competitive in nature. []

Q9: What is the significance of this compound's PTP1B inhibitory activity?

A9: PTP1B is a negative regulator of insulin signaling, and its inhibition is considered a potential target for the development of new treatments for type 2 diabetes. This compound's PTP1B inhibitory activity suggests it could be a potential lead compound for antidiabetic drug discovery. []

Q10: Has this compound been investigated for its anticancer properties?

A10: Yes, this compound has exhibited cytotoxic effects against several cancer cell lines in vitro. For instance, it demonstrates potent cytotoxic activity against the T47D breast cancer cell line with an IC50 of 13.7 μg/mL. [, , ]

Q11: What is the mechanism of action behind this compound's anticancer activity?

A11: While this compound's exact anticancer mechanisms are not fully elucidated, research indicates its involvement in inducing apoptosis, modulating cell cycle progression, and disrupting signaling pathways crucial for cancer cell survival and proliferation. [, , ]

Q12: Are there any studies on the structure-activity relationship (SAR) of this compound?

A12: While specific SAR studies on this compound are limited in the provided literature, structural modifications, particularly those involving the feruloyl moieties, are likely to influence its biological activity and potency. []

Q13: Has this compound been tested for its antibacterial properties?

A13: Yes, this compound isolated from the roots of Clematis hirsuta has displayed antibacterial activity against various bacterial strains. The inhibition zone at a concentration of 5 mg/mL ranged from 8.80 to 11.10 mm. []

Q14: What computational chemistry studies have been conducted on this compound?

A14: Molecular docking studies have been performed to investigate this compound's interactions with potential antibacterial targets like E. coli DNA gyrase B and Pseudomonas quinolone signal A, revealing favorable docking scores. [, ]

Q15: What do the molecular docking studies suggest about this compound's potential as an antibacterial agent?

A15: The docking scores indicate strong interactions between this compound and crucial bacterial enzymes, supporting its potential as a lead compound for developing new antibacterial drugs. []

Q16: Is there any information available on the toxicology and safety profile of this compound?

A17: While this compound exhibits promising biological activities, detailed toxicological data and comprehensive safety profiles are limited in the provided research. Further investigations are crucial to evaluate its potential toxicity, adverse effects, and long-term safety for therapeutic applications. []

Q17: What are the future directions for research on this compound?

A17: Future research should focus on:

  • In-depth SAR studies: Exploring the impact of structural modifications on this compound's activity, potency, and selectivity. []
  • In vivo studies: Evaluating its efficacy and safety profile in animal models and ultimately in clinical trials. []
  • Formulation development: Developing stable and bioavailable formulations to enhance its therapeutic potential. []
  • Toxicity profiling: Conducting comprehensive toxicological studies to determine its safety profile for potential clinical use. []

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